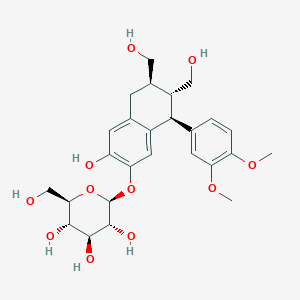
SargentodosideB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SargentodosideB is a naturally occurring compound known for its diverse biological activities. It is a type of glycoside, which is a molecule consisting of a sugar bound to another functional group via a glycosidic bond. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SargentodosideB typically involves several steps, starting from readily available precursors. The process often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
SargentodosideB undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
SargentodosideB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: this compound is investigated for its potential role in cellular processes and signaling pathways.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of SargentodosideB involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
SargentodosideB can be compared with other glycosides, such as:
Saponins: Known for their surfactant properties and potential health benefits.
Cardiac glycosides: Used in the treatment of heart conditions.
Flavonoid glycosides: Known for their antioxidant properties.
This compound is unique due to its specific structure and the particular biological activities it exhibits, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C26H34O11 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(6R,7R,8S)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
Clave InChI |
DECMJXFDJXTUNS-QBCFYRCNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


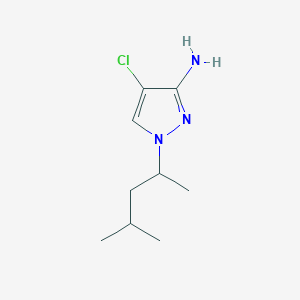
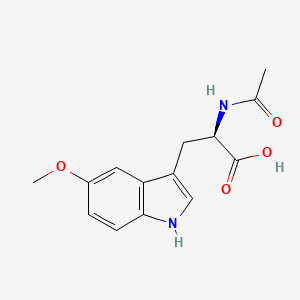
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
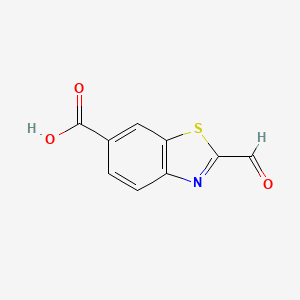
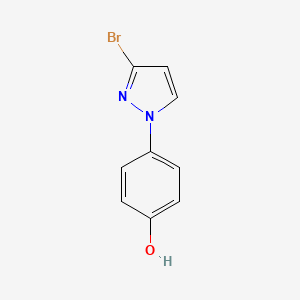

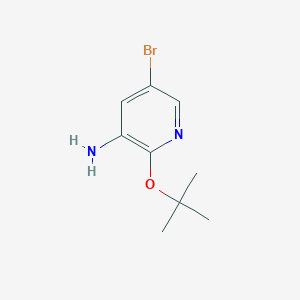
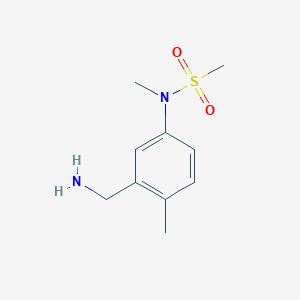
![7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068195.png)
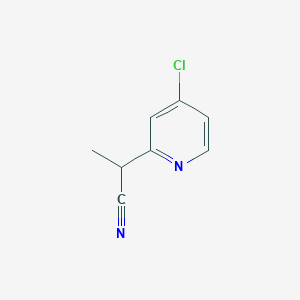
![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)

![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
![tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13068207.png)
